molecular formula C6H10O3S B1260701 5-Methylthio-2-oxopentanoic acid

5-Methylthio-2-oxopentanoic acid

Cat. No. B1260701
M. Wt: 162.21 g/mol
InChI Key: MPJMAJLPWRBNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methylthio-2-oxopentanoic acid is an omega-(methylthio)-2-oxocarboxylic acid. It is a conjugate acid of a 5-methylthio-2-oxopentanoate.

Scientific Research Applications

Synthesis and Chemistry

  • 5-Amino-4-oxopentanoic acid hydrochloride, a derivative of levulinic acid, was synthesized with an overall yield of 44% from levulinic acid, highlighting a method for producing related compounds (Yuan, 2006).
  • The synthesis of 5-amino-4-oxopentanoic acid hydrochloride was also achieved through electroreduction, demonstrating an alternative approach for creating derivatives of 5-methylthio-2-oxopentanoic acid (Konarev, Lukyanets & Negrimovskii, 2007).

Biochemical Pathways and Metabolism

  • The methionine salvage pathway in Klebsiella pneumoniae and rat liver involves the conversion of 5-methylthio-D-ribose moiety of 5′-(methylthio)-adenosine into methionine, indicating a critical role of 5-methylthio-2-oxopentanoic acid in amino acid metabolism (Wray & Abeles, 1995).

Molecular Biology and Biochemistry

  • The study of the biosynthesis of biologically active porphyrins, such as chlorophyll and heme, involves the precursor 5-amino-4-oxopentanoic acid, which shows the relevance of 5-methylthio-2-oxopentanoic acid in critical biological processes (Shrestha‐Dawadi & Lugtenburg, 2003).
  • A study on the conversion of ornithine to proline in plants showed that the metabolic pathway involves 5-amino-2-oxopentanoic acid, further illustrating the importance of 5-methylthio-2-oxopentanoic acid in plant biochemistry (Mestichelli, Gupta & Spenser, 1979).

properties

Product Name

5-Methylthio-2-oxopentanoic acid

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

5-methylsulfanyl-2-oxopentanoic acid

InChI

InChI=1S/C6H10O3S/c1-10-4-2-3-5(7)6(8)9/h2-4H2,1H3,(H,8,9)

InChI Key

MPJMAJLPWRBNBU-UHFFFAOYSA-N

SMILES

CSCCCC(=O)C(=O)O

Canonical SMILES

CSCCCC(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylthio-2-oxopentanoic acid
Reactant of Route 2
5-Methylthio-2-oxopentanoic acid
Reactant of Route 3
Reactant of Route 3
5-Methylthio-2-oxopentanoic acid
Reactant of Route 4
5-Methylthio-2-oxopentanoic acid
Reactant of Route 5
5-Methylthio-2-oxopentanoic acid
Reactant of Route 6
5-Methylthio-2-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.